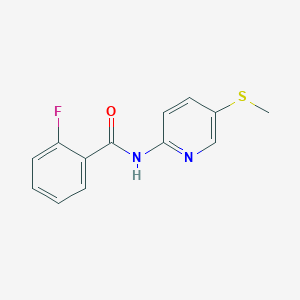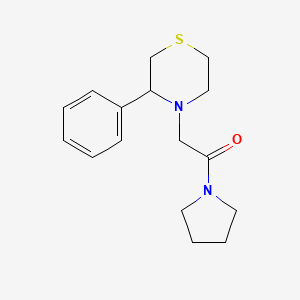![molecular formula C17H15N7O B7594313 N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It is commonly referred to as PTB or PTB-5, and it is a tetrazole-based compound that belongs to the family of benzimidazole derivatives. PTB-5 has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
作用機序
The mechanism of action of PTB-5 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. PTB-5 has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
PTB-5 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which is essential for tumor growth. PTB-5 has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
PTB-5 has several advantages for lab experiments. It is relatively simple and cost-effective to synthesize, making it a viable option for large-scale production. PTB-5 has also been found to exhibit potent biological activity, making it a promising candidate for further research. However, PTB-5 also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential.
将来の方向性
There are several future directions for research on PTB-5. One potential avenue is the development of PTB-5 as a potential therapeutic agent for cancer treatment. More research is needed to fully understand the mechanism of action of PTB-5 and its potential as a cancer therapy. Another potential direction is the development of PTB-5 as a new antimicrobial agent. PTB-5 has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for further research. Overall, PTB-5 has the potential to be a valuable tool for scientific research and the development of new therapeutics.
合成法
The synthesis of PTB-5 involves the reaction of 5-aminotetrazole with 1-phenylethyl bromide in the presence of sodium hydride. The resulting intermediate is then reacted with 4,5-diamino-2-phenyl-1H-benzimidazole to yield PTB-5. The synthesis of PTB-5 is relatively simple and cost-effective, making it a viable option for large-scale production.
科学的研究の応用
PTB-5 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. PTB-5 has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11(16-21-22-23-24(16)13-5-3-2-4-6-13)20-17(25)12-7-8-14-15(9-12)19-10-18-14/h2-11H,1H3,(H,18,19)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBWIOPCLSXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)





![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)